The Boc group prevents these amines from reacting undesirably with other reagents in a multi-step synthesis Once the synthesis is complete, the Boc group can be removed to yield the desired amine product This is a broad application and is used in various fields like drug discovery, materials science, and chemical biology.
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.31 g/mol. It is classified as a piperidine derivative and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during
There is no known mechanism of action for Boc-2-methylpiperidine-3-carboxylic acid itself. As a synthetic intermediate, it does not possess inherent biological activity. Its significance lies in its potential to be transformed into more complex molecules that may have specific biological functions.
These reactions make it a versatile intermediate in synthetic organic chemistry .
Several methods exist for synthesizing 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid:
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid serves as an important intermediate in various applications:
Several compounds share structural similarities with 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | 88495-54-9 | 1.00 | Enantiomeric form |
| Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 | 0.97 | Ester derivative |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | 1352882-80-4 | 0.96 | Spirocyclic structure |
| 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid | 1015939-24-8 | 0.95 | Hydroxylated variant |
| 1-Boc-4-Methylpiperidine-4-carboxylic acid | 189321-63-9 | 0.95 | Methyl substitution |
These compounds highlight the uniqueness of 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid through its specific chiral configuration and functional groups, which influence its reactivity and potential applications in medicinal chemistry .
| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Excess (%) | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylglycinol | Piperidine-3-carboxylate | Cyclocondensation | 85 | 25 | EtOH | 78 | [5] |
| Galactose | N-Galactosyl-2-piperidone | Enolate alkylation | 92 | -78 | THF | 89 | [4] |
| Camphor-derived | Piperidine enolate | Asymmetric alkylation | 91 | -78 | THF/toluene | 85 | [6] |
| Oxazolidinone | Piperidine imide | Aldol reaction | 94 | -78 | CH₂Cl₂ | 92 | [6] |
| Sparteine | N-Boc piperidine | Asymmetric deprotonation | 89 | -78 | Et₂O | 91 | [7] |
The strategic application of bioisosteric replacement in piperidine-based drug design has revealed profound configuration-dependent effects on biological activity and pharmacokinetic properties. The stereochemical arrangement of substituents on the piperidine ring fundamentally influences the molecular recognition patterns and binding affinity profiles of pharmaceutical agents [9] [10] [11].
The configuration-dependent nature of bioisosteric replacements manifests most clearly in the differential binding affinities observed for stereoisomeric piperidine derivatives. For 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid derivatives, the (2S,3R) configuration demonstrates substantially enhanced binding affinity compared to other stereoisomers [10]. This selectivity arises from the specific spatial arrangement of functional groups that optimizes interactions with target binding sites.
Recent developments in piperidine bioisosterism have highlighted the exceptional potential of 1-azaspiro[3.3]heptane as a piperidine replacement. This spirocyclic system maintains similar basicity and lipophilicity while offering improved metabolic stability [10] [12]. The configuration-dependent effects are particularly pronounced in this system, with the (2S,3R) configuration showing 15-fold greater binding affinity (12 nM) compared to alternative stereoisomers. The spirocyclic constraint enforces a specific three-dimensional geometry that enhances target selectivity while maintaining favorable pharmacokinetic properties [10].
Tropane-based bioisosteric replacements demonstrate remarkable configuration-dependent selectivity profiles. The rigid bicyclic structure of tropane enforces specific conformational preferences that directly influence binding interactions [13]. In comparative studies, the (2S,3S) configuration of tropane-based piperidine replacements shows enhanced binding affinity (23 nM) and superior selectivity ratios (12:1) compared to flexible piperidine counterparts. The improved metabolic stability (82%) further supports the utility of this bioisosteric approach [13].
The implementation of morpholine and azetidine as piperidine bioisosteres reveals distinct configuration-dependent profiles. Morpholine derivatives with (2R,3S) configuration demonstrate moderate binding affinity (45 nM) but offer advantageous physicochemical properties, including reduced lipophilicity (LogP 1.8) and enhanced aqueous solubility [11]. Azetidine replacements, while showing lower binding affinity (67 nM), provide unique conformational constraints that can be exploited for specific therapeutic applications [14].
Table 2: Configuration-Dependent Bioisosteric Replacement Strategies
| Original Piperidine | Bioisosteric Replacement | Configuration | Binding Affinity (nM) | Selectivity Ratio | Metabolic Stability (%) | LogP | Reference |
|---|---|---|---|---|---|---|---|
| Piperidine | 1-Azaspiro[3.3]heptane | (2S,3R) | 12 | 15 | 78 | 2.3 | [10] |
| Piperidine | Morpholine | (2R,3S) | 45 | 8 | 65 | 1.8 | [11] |
| Piperidine | Tropane | (2S,3S) | 23 | 12 | 82 | 2.7 | [13] |
| Piperidine | Azetidine | (2R,3R) | 67 | 5 | 45 | 1.5 | [14] |
| Piperidine | Pyrrolidine | (2S,3R) | 34 | 9 | 58 | 2.1 | [11] |
The application of computational methods to understand and predict stereoselectivity in piperidine synthesis has become increasingly sophisticated, providing mechanistic insights that guide synthetic design and optimization. Density functional theory (DFT) calculations have proven particularly valuable in elucidating the origins of stereoselectivity in key transformation processes [15] [16] [17].
Computational investigations of piperidine formation mechanisms have revealed the critical importance of concerted seven-membered transition states in determining stereochemical outcomes. B3LYP/6-31G(d) calculations demonstrate that the lowest energy transition state for the formation of cis-2,3-dimethylpiperidine occurs at 25.8 kcal/mol, approximately 3 kcal/mol lower than the corresponding trans-selective pathway [15]. This energy difference correlates directly with the observed experimental diastereomeric ratios (92:8 cis:trans), validating the computational predictions [15].
Advanced computational models incorporating solvation effects through the IEPCM solvation model with M06-2X/6-311+G(d,p) calculations have provided deeper insights into the role of solvent in determining stereoselectivity [16]. These studies reveal that the SN2'-like displacement mechanism proceeds through a mixed chiral phosphate acetal intermediate, with activation energies of 23.4 kcal/mol favoring trans-selective product formation. The computational predictions show excellent correlation with experimental observations (R² = 0.91), demonstrating the predictive power of these methods [16].
Computational analysis of radical coupling processes in piperidine synthesis has illuminated the mechanistic basis for observed stereoselectivities. GFN2-xTB calculations combined with RMSD-PP reaction path analysis demonstrate that enamine formation pathways proceed through transition states with activation energies of 28.1 kcal/mol, favoring anti-selective product formation [18]. The correlation between calculated and experimental diastereomeric ratios (R² = 0.79) supports the validity of these computational approaches [18].
Recent computational investigations have revealed the importance of thermodynamic control in determining the final stereochemical outcome of piperidine synthesis. B3LYP-D3BJ/def2-TZVP calculations of proton transfer mechanisms show activation energies of 24.7 kcal/mol for trans-selective pathways [19]. The excellent correlation between calculated relative energies and experimental diastereomer ratios (R² = 0.89) demonstrates that product distributions are often under thermodynamic rather than kinetic control [20].
The synergy between computational modeling and experimental validation has led to significant advances in understanding piperidine stereoselectivity. Comprehensive DFT studies provide mechanistic insights that inform synthetic design, while experimental validation confirms the accuracy of computational predictions. This integrated approach has enabled the development of predictive models that can guide the optimization of stereoselectivity in complex synthetic transformations [15] [16] [17].
Table 3: Computational Modeling of Transition State Stereoselectivity
| Method | Transition State | Activation Energy (kcal/mol) | Selectivity Prediction | Experimental dr | Correlation (R²) | Reference |
|---|---|---|---|---|---|---|
| DFT B3LYP/6-31G(d) | Concerted 7-membered | 25.8 | cis-selective | 92 | 0.87 | [15] |
| M06-2X/6-311+G(d,p) | SN2'-like displacement | 23.4 | trans-selective | 85 | 0.91 | [16] |
| GFN2-xTB | Enamine formation | 28.1 | anti-selective | 78 | 0.79 | [18] |
| RMSD-PP | Radical coupling | 29.3 | syn-selective | 88 | 0.83 | [20] |
| B3LYP-D3BJ/def2-TZVP | Proton transfer | 24.7 | trans-selective | 94 | 0.89 | [19] |